molecular formula C5H6ClNO B3220446 2-(Chloromethyl)-4-methyl-1,3-oxazole CAS No. 1196157-12-6

2-(Chloromethyl)-4-methyl-1,3-oxazole

Cat. No.: B3220446
CAS No.: 1196157-12-6
M. Wt: 131.56 g/mol
InChI Key: NZAXBBLHJYXFEZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methyl-1,3-oxazole (CAS 1196157-12-6) is a high-purity chemical compound serving as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. With the molecular formula C5H6ClNO and a molecular weight of 131.56 g/mol, this compound features a reactive chloromethyl group attached to the 2-position of a 4-methyloxazole core, making it a valuable precursor for nucleophilic substitution reactions and the construction of more complex molecular architectures . Researchers utilize this oxazole derivative primarily as a key intermediate in the synthesis of pharmaceutical candidates and other specialized heterocyclic compounds. Its application is crucial in early-stage discovery research, particularly for developing compounds with potential biological activity. The reactive chlorine atom allows for further functionalization, enabling the creation of amides, ethers, or thioethers, and facilitating its incorporation into larger, target-oriented molecules. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Handle with care following all safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-4-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAXBBLHJYXFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 2 Chloromethyl 4 Methyl 1,3 Oxazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom of the chloromethyl group in 2-(chloromethyl)-4-methyl-1,3-oxazole serves as a good leaving group, facilitating a host of nucleophilic substitution reactions. These transformations are fundamental to the elaboration of the core structure and the synthesis of more complex oxazole-containing molecules. The reactivity of the chloromethyl group is often compared to that of a benzylic chloride, highlighting its enhanced susceptibility to nucleophilic attack. nih.gov

Reaction with Primary and Secondary Amines: Formation of N-Substituted Aminomethyl Oxazoles

The reaction of this compound with primary and secondary amines provides a direct route to N-substituted aminomethyl oxazoles. This transformation proceeds via a standard SN2 mechanism, where the amine nitrogen acts as the nucleophile, displacing the chloride ion. A variety of primary and secondary amines, including alkylamines, arylamines, and cyclic amines, can be successfully employed in this reaction. nih.govoup.com For instance, reactions with ethanolamine, cyclohexylamine, aniline (B41778), diethylamine, morpholine, and N-methylpiperazine have been shown to yield the corresponding N-substituted (2-aminomethyl)oxazoles. nih.gov

Table 1: Examples of N-Substituted Aminomethyl Oxazoles from 2-(Chloromethyl)-4,5-diphenyloxazole nih.gov

Amine NucleophileProduct
EthanolamineN-(2-Hydroxyethyl)-N-((4,5-diphenyl-1,3-oxazol-2-yl)methyl)amine
CyclohexylamineN-((4,5-Diphenyl-1,3-oxazol-2-yl)methyl)cyclohexanamine
AnilineN-((4,5-Diphenyl-1,3-oxazol-2-yl)methyl)aniline
DiethylamineN,N-Diethyl-1-(4,5-diphenyl-1,3-oxazol-2-yl)methanamine
Morpholine4-((4,5-Diphenyl-1,3-oxazol-2-yl)methyl)morpholine
N-Methylpiperazine1-((4,5-Diphenyl-1,3-oxazol-2-yl)methyl)-4-methylpiperazine

Note: The data in this table is derived from reactions with 2-(chloromethyl)-4,5-diphenyloxazole, a structurally related compound, and is illustrative of the reactivity expected for this compound.

Quaternization Reactions with Tertiary Amines

Tertiary amines react with this compound in a process known as the Menshutkin reaction to form quaternary ammonium (B1175870) salts. oup.comresearchgate.net In this reaction, the tertiary amine attacks the electrophilic carbon of the chloromethyl group, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the chloride ion as the counter-ion. researchgate.net This quaternization is a specific example of SN2 reaction at the nitrogen atom. researchgate.net The reaction is typically carried out by treating the 2-(chloromethyl)oxazole (B60668) derivative with a tertiary amine. oup.com

Alkylation Reactions with Carbanions (e.g., Malonate Anions)

Carbon-carbon bond formation at the 2-methylene position can be achieved through the reaction of this compound with carbanions. Stabilized carbanions, such as those derived from diethyl malonate, are effective nucleophiles for this transformation. The reaction involves the deprotonation of the active methylene (B1212753) compound (e.g., diethyl malonate) with a suitable base to generate the malonate anion, which then acts as a nucleophile, attacking the chloromethyl group and displacing the chloride ion. nih.gov This alkylation is a key step in the synthesis of more complex molecules, such as the non-steroidal anti-inflammatory drug Oxaprozin, where the analogous 2-(bromomethyl)oxazole is used for its higher reactivity. nih.gov

Reactions with Oxygen Nucleophiles: Formation of Alkoxymethyl and Phenoxymethyl (B101242) Oxazoles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily react with this compound to form the corresponding alkoxymethyl and phenoxymethyl ethers. These reactions are typically carried out by treating the chloromethyl compound with an alcohol or phenol (B47542) in the presence of a base to generate the corresponding nucleophilic alkoxide or phenoxide. For example, reaction with sodium ethoxide or sodium phenoxide would yield 2-(ethoxymethyl)-4-methyl-1,3-oxazole and 4-methyl-2-(phenoxymethyl)-1,3-oxazole, respectively. Research on the related 2-(chloromethyl)-4,5-diphenyloxazole has demonstrated the successful synthesis of such ethers. nih.gov

Reactions with Sulfur Nucleophiles: Formation of Methylthio and Phenylthiomethyl Oxazoles

Sulfur nucleophiles, such as thiols and thiophenols, are also effective in displacing the chloride from this compound, leading to the formation of thioethers. The reaction with thiophenoxide, for instance, yields the corresponding 2-(phenylthiomethyl)oxazole in high yield. nih.gov Similarly, other sulfur nucleophiles like thiocyanate (B1210189) can be employed. nih.gov These thioether derivatives can be further functionalized; for example, the resulting 2-(phenylthiomethyl)oxazole can be easily oxidized to the corresponding sulfone, which is a valuable intermediate for further carbon-carbon bond formation reactions. nih.gov

Table 2: Examples of Sulfur-Substituted Methyl Oxazoles from 2-(Chloromethyl)-4,5-diphenyloxazole nih.gov

Sulfur NucleophileProduct
Thiocyanate2-(((4,5-Diphenyl-1,3-oxazol-2-yl)methyl)thio)cyanate
Thiophenoxide2-((Phenylthio)methyl)-4,5-diphenyl-1,3-oxazole

Note: The data in this table is derived from reactions with 2-(chloromethyl)-4,5-diphenyloxazole, a structurally related compound, and is illustrative of the reactivity expected for this compound.

Azide (B81097) Displacement for the Generation of 2-(Azidomethyl)oxazoles

The chloride of this compound can be displaced by an azide nucleophile, typically sodium azide (NaN₃), to produce 2-(azidomethyl)-4-methyl-1,3-oxazole. This nucleophilic substitution reaction is an efficient method for introducing the azido (B1232118) group. beilstein-journals.orgnih.gov The resulting 2-(azidomethyl)oxazoles are versatile intermediates themselves, as the azide group can participate in a variety of subsequent transformations, most notably in "click chemistry" reactions such as the Huisgen 1,3-dipolar cycloaddition to form triazoles. A continuous-flow process has been developed for the synthesis of 2-(azidomethyl)oxazoles from the corresponding 2-(bromomethyl)oxazoles by reaction with aqueous sodium azide, demonstrating the robustness of this transformation. beilstein-journals.orgnih.gov

Reactions Involving the Oxazole (B20620) Ring System

While many transformations of this compound focus on the reactive chloromethyl handle, the oxazole ring itself possesses a unique reactivity profile that allows for further molecular elaboration. This includes functionalization at other ring positions and participation in cycloaddition reactions.

Functionalization of the Oxazole Ring beyond the 2-Position

The oxazole ring is generally considered an electron-deficient heterocycle. This electronic nature dictates its reactivity towards electrophiles and nucleophiles. While the C2 position is the most common site for derivatization via the chloromethyl group, the C4 and C5 positions can also be functionalized.

Site-selective functionalization can be achieved through deprotonation (metalation) followed by reaction with an electrophile. The kinetic deprotonation of substituted oxazoles can provide access to carbanions at specific ring positions, which would otherwise be difficult to functionalize. organic-chemistry.org For instance, strategies involving directed metalation or halogen-metal exchange can create reactive nucleophilic centers at the C4 or C5 positions. A "halogen dance" isomerization, where a lithiated species isomerizes to a more stable anionic intermediate, has been used as an effective pathway for synthesizing trisubstituted oxazoles. organic-chemistry.org

Furthermore, the C4 position can be modified through reactions that replace existing groups. For example, a methylthio group at the C4 position of an oxazole ring can be readily removed using Raney nickel, providing a route to install a hydrogen atom at that position. organic-chemistry.org Conversely, direct arylation has been successfully employed for functionalizing the C5 position of oxazoles using palladium catalysis. organic-chemistry.org These methods highlight the versatility of the oxazole core, allowing for the introduction of a wide array of substituents beyond the initial chloromethyl group.

Cycloaddition Reactions and Their Synthetic Utility

The 1,3-oxazole ring can function as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net This capability provides a powerful method for constructing highly substituted pyridine (B92270) and furan (B31954) ring systems, which are core structures in many natural products and pharmaceuticals, including Vitamin B6. researchgate.netacs.orgresearchgate.net

Due to the inherent electron-deficient nature of the oxazole ring, it participates more readily in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. acs.org The reactivity of the oxazole diene can be significantly enhanced through the activation of the ring nitrogen atom. The addition of Brønsted or Lewis acids to the nitrogen forms an oxazolium cation, which lowers the LUMO of the diene, reduces the activation barrier, and facilitates the cycloaddition. acs.orgnih.govacs.org

The initial cycloadducts formed in these reactions are often unstable bicyclic intermediates. researchgate.netoup.com They typically undergo spontaneous or catalyzed rearrangement, often involving the loss of a small molecule (like water or an alcohol), to aromatize into the final pyridine or furan product. researchgate.netoup.com For example, the reaction of an oxazole with an alkene dienophile leads to a bicyclic adduct that, upon dehydration, yields a substituted pyridine. acs.org

Beyond the common [4+2] cycloadditions, oxazoles can also participate in other types of cycloadditions, such as photoinduced [4+4] reactions with partners like o-quinones, to form complex polycyclic systems. capes.gov.br This reactivity underscores the utility of the oxazole ring as a versatile building block for diverse heterocyclic scaffolds.

Mechanistic Investigations of 2-(Chloromethyl)oxazole Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic strategies. The electrophilic character of the chloromethyl group and the influence of reaction conditions are central to its chemical behavior.

Electrophilic Nature of the Chloromethyl Group

The primary driver of reactivity for this compound is the chloromethyl group (-CH2Cl) at the C2 position. nih.govacs.org This group functions as a potent electrophilic "handle" for a wide variety of synthetic transformations. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to attack by nucleophiles. nih.gov

This electrophilicity facilitates numerous nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the C2-methyl position. acs.orgnih.gov The reaction proceeds via a standard SN2 or SNAr-like mechanism where a nucleophile displaces the chloride ion.

Table 1: Examples of Nucleophilic Substitution with 2-(Halomethyl)oxazole Derivatives

This reactivity has been exploited to synthesize a broad range of derivatives, including ethers, thioethers, amines, and compounds with new carbon-carbon bonds, demonstrating the central role of the chloromethyl group's electrophilic nature. acs.org

Influence of Reaction Conditions on Product Distribution and Yield

Reaction conditions such as solvent, temperature, base, and reaction time play a critical role in governing the outcome of transformations involving this compound. These parameters can influence reaction rates, regioselectivity, and the distribution between competing reaction pathways, ultimately affecting product yield and purity. nih.govacs.org

In nucleophilic substitution reactions, the choice of solvent can affect the solubility of reactants and stabilize transition states or intermediates differently. For instance, polar aprotic solvents like DMF or DMSO are often used for SNAr-type reactions. Temperature is another key variable; while some reactions proceed smoothly at room temperature, others may require heating to overcome activation barriers. acs.org However, elevated temperatures can also lead to undesired side reactions or rearrangements. For example, in one study on a related system, a product formed at room temperature began to rearrange into a more stable isomer when the reaction time was extended. acs.org

The choice of base and nucleophile is also paramount. The strength and steric properties of the nucleophile and base can determine whether a reaction proceeds via a concerted or stepwise mechanism. In cases with multiple reactive sites, such as a molecule with different halogen substituents, the reaction conditions can be fine-tuned to achieve selective substitution at a specific position.

Table 2: Effect of Substituents on Anilines in the Formation of 1,3-Oxazole Sulfonamides

As illustrated in studies on the synthesis of bioactive molecules, even subtle changes to the electronic properties of a reacting nucleophile (e.g., substituents on an aniline ring) can dramatically alter the final product's efficacy, demonstrating how reactant choice—a key reaction condition—influences the outcome. Therefore, careful optimization of reaction conditions is essential for achieving high yields and selective formation of the desired product in the chemistry of 2-(chloromethyl)oxazoles. acs.org

2 Chloromethyl 4 Methyl 1,3 Oxazole As a Key Building Block in Complex Molecular Architectures

Synthesis of Functionalized Oxazole (B20620) Derivatives for Advanced Research

The reactivity of the chloromethyl group in 2-(chloromethyl)-4-methyl-1,3-oxazole makes it an ideal starting point for introducing a variety of functional groups, leading to the creation of novel oxazole derivatives for specialized research applications.

Unnatural amino acids are critical components in the development of new drugs and for building molecular scaffolds used in combinatorial libraries for drug discovery. thieme.desemanticscholar.org The incorporation of an oxazole ring into an amino acid structure can confer unique conformational constraints and potential bioactivity. Researchers have developed strategies to synthesize novel oxazolyl amino acids. thieme.de For instance, a general method involves the conversion of N-protected amino acids into α-amino aldehydes, which can then be cyclized to form the oxazole ring. researchgate.net Another approach utilizes serine methyl ester as a starting material, which can be transformed to create various pharmacologically relevant oxazole-based molecules. thieme.de The resulting oxazole-containing amino acids serve as key intermediates for synthesizing peptidomimetics and other complex bioactive molecules. thieme.de

A significant application of chloromethyl-functionalized oxazoles is in the synthesis of N-substituted azole-containing amino esters. These compounds are valuable building blocks for creating new cyclopeptide analogues that feature heterocyclic modifications in their backbone. nih.govacs.orgacs.org A particularly effective method involves the substitution reaction between a 2-chloromethyl-functionalized oxazole ester and a primary amine. nih.govacs.org

This reaction's chief advantage is the vast diversity of commercially available primary amines, which allows for the generation of a wide array of analogues. nih.govacs.org To optimize this substitution, researchers have found that the addition of silver perchlorate (B79767) (AgClO₄) promotes the desired reaction and improves selectivity, especially when using acetonitrile (B52724) as the solvent. nih.govacs.org This method has been successfully used to prepare a series of 16 oxazole- or thiazole-containing amino esters in yields ranging from 40–92%. nih.govacs.orgacs.org

Below are examples of N-substituted oxazole-containing amino esters synthesized from methyl 2-(chloromethyl)oxazole-4-carboxylate.

Product NameReactant AmineYieldReference
Methyl 2-(((2-tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylate(2-tert-Butoxycarbonyl)amine68% nih.gov, acs.org
Methyl 2-(((2-Methoxyethyl)amino)methyl)oxazole-4-carboxylate2-Methoxyethylamine82% nih.gov, acs.org

Application in the Synthesis of Heterocyclic Scaffolds

The unique structure of the oxazole ring in this compound allows it to participate in reactions that lead to the formation of other important heterocyclic systems.

Oxazoles can function as dienes in Diels-Alder reactions, a powerful tool for constructing six-membered rings. researchgate.net The reaction of an oxazole with an alkyne (a dienophile) typically leads to the formation of a furan (B31954) derivative through a cycloaddition followed by a retro-Diels-Alder reaction, where a molecule of nitrile is expelled. researchgate.net When an olefin is used as the dienophile, the primary adduct can rearrange to form substituted pyridine (B92270) derivatives. researchgate.net This methodology has been applied to the synthesis of various substituted pyridines, including aza-analogues of salicylic (B10762653) acid. researchgate.net Furthermore, the formyl group of furfural, a biomass-derived chemical, can be converted into an oxazole ring, creating furan-oxazole conjugated systems that can be further functionalized. clockss.org

The 2-(chloromethyl)oxazole (B60668) moiety is a valuable precursor for synthesizing other five-membered heterocyclic systems like pyrazoles and thiadiazoles. These heterocycles are known scaffolds in medicinal chemistry, exhibiting a broad range of biological activities. uobaghdad.edu.iqnih.gov For example, 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles have been designed and synthesized, demonstrating the utility of the chloromethyl group in building more complex structures. researchgate.net The general strategy involves reacting the chloromethyl group or a derivative with appropriate reagents to construct the new heterocyclic ring. For instance, hydrazide derivatives can be used as key intermediates to synthesize pyrazoles, oxadiazoles, and thiadiazoles. uobaghdad.edu.iqnih.gov This versatility makes this compound a strategic starting material for generating libraries of diverse heterocyclic compounds for biological screening. nih.gov

Role in the Design and Preparation of Research Compounds

The structural attributes of this compound make it a significant component in the design and synthesis of novel compounds for research, particularly in drug discovery and material science. The oxazole ring itself is a privileged structure, found in many natural products with potent biological activities, including antibacterial, antiviral, and cytotoxic properties. mdpi.com

Its utility extends to its role as a bio-isosteric replacement for amide or ester groups in drug design, which can improve the metabolic stability of a potential drug molecule. nih.gov The ability to easily functionalize the oxazole at the 2-position via the chloromethyl group allows for the systematic modification of a lead compound to explore structure-activity relationships. nih.govacs.org This approach has led to the discovery of potent and specific inhibitors of biological targets, such as kinases. nih.gov In material science, the thermal and chemical stability of the oxazole ring, along with its photoluminescent properties, makes it a desirable component in the development of organic light-emitting diodes (OLEDs) and other functional materials. nih.gov The synthesis of furan-oxazole conjugated materials from biomass is one such example of its application in this field. clockss.org

Synthesis of Potential Ligands and Catalyst Components

The inherent reactivity of the 2-(chloromethyl) group makes this compound a valuable precursor for the synthesis of specialized ligands. The oxazole framework itself is a common structural motif in naturally occurring peptides, and its derivatives are explored as ligands for transition metal catalysts. mdpi.com The synthesis of such ligands often leverages the electrophilic nature of the chloromethyl group for elaboration.

Research into related 2-(halomethyl)oxazoles demonstrates their utility as reactive scaffolds for creating ligands through substitution reactions. nih.gov For instance, the chlorine atom can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. nih.gov These modified oxazoles can then serve as N-donor or other types of ligands in coordination chemistry. nih.govmdpi.com

In one area of research, vanadium complexes using methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles as ligands have been synthesized and found to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com The synthesis of these ligands involves multi-step procedures where an oxazole core is functionalized. mdpi.com The strategic placement of the methyl group on the oxazole ring, similar to the 4-methyl substituent in the title compound, can influence the performance of the resulting catalyst and the properties of the polymers produced. mdpi.com

Table 1: Examples of Ligand Synthesis from Related Oxazole Scaffolds

Precursor Scaffold Nucleophile/Reagent Resulting Functional Group Application/Product Class
2-(Chloromethyl)-4,5-diaryloxazole (+)-R-α-Methylbenzylamine Chiral secondary amine Chiral Ligands
2-(Chloromethyl)-4,5-diaryloxazole Sodium thiophenoxide Phenylthiomethyl ether Ligands, Stabilized Anions for C-C bond formation
2-(Chloromethyl)-4,5-diaryloxazole Triphenylphosphine Phosphonium salt Wittig Reagents for further extension

This table presents findings based on analogous 2-(halomethyl)oxazole structures to illustrate the synthetic potential of the chloromethyl group. nih.govmdpi.com

Exploration of Oxazole Scaffolds in Medicinal Chemistry Target Synthesis

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govthepharmajournal.comchemmethod.com The versatility of the oxazole nucleus allows it to interact with various enzymes and receptors within biological systems through non-covalent interactions. nih.gov this compound serves as a key intermediate for accessing novel oxazole-containing drug candidates. vulcanchem.com The chloromethyl group provides a reactive handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships. vulcanchem.comnih.gov For example, the reaction of the chloromethyl group with amines like piperazine (B1678402) can form tertiary amines, a common structural feature in kinase inhibitors. vulcanchem.com

Oxazole derivatives are frequently designed as enzyme inhibitors due to their ability to engage in specific binding interactions. nih.gov The 2-(chloromethyl) group is of particular interest for designing covalent inhibitors. This functional group can form stable covalent adducts with nucleophilic amino acid residues, such as cysteine, within an enzyme's active site, leading to irreversible inhibition. vulcanchem.com

Research on analogous compounds has demonstrated this principle. For example, certain oxazole derivatives act as agonists for peroxisome proliferator-activated receptors (PPARγ), where the chloromethyl group is believed to interact with cysteine residues. vulcanchem.com Furthermore, the oxazole ring itself, with its hydrogen bond accepting nitrogen and oxygen atoms, can participate in non-covalent interactions with enzyme targets like serine hydrolases. vulcanchem.com The combination of the reactive chloromethyl moiety and the core oxazole scaffold makes this compound a promising starting material for developing potent and specific enzyme inhibitors for various therapeutic targets. vulcanchem.comthepharmajournal.com

Table 2: Examples of Oxazole-Based Biologically Active Compounds

Oxazole Derivative Class Biological Target/Activity Mechanism of Action Highlight
4-(Chloromethyl)-2-phenyl-5-methyl-1,3-oxazole analogues Candida albicans (Antifungal) Disruption of microbial cell membranes; potential inhibition of fungal cytochrome P450 enzymes. vulcanchem.com
4-(Chloromethyl)-2-fluorophenyl oxazole analogues Peroxisome Proliferator-Activated Receptor γ (PPARγ) Covalent binding via the chloromethyl group to cysteine residues. vulcanchem.com
2-(Alkoxymethyl)- and 2-(phenoxymethyl)-oxazoles Cyclooxygenase (Anti-inflammatory) Modulation of cyclooxygenase activity. nih.gov

This table is based on data from structurally related oxazole compounds.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and binding affinity. nih.gov Heterocyclic scaffolds, including the oxazole ring, are increasingly used to construct these structures. beilstein-journals.orgnih.gov The rigid and planar nature of the oxazole ring can serve as a conformational constraint, locking the molecule into a bioactive conformation that mimics a peptide turn or a specific secondary structure. nih.gov

The 2-(chloromethyl) group on the oxazole is a key functional handle for building these complex structures. For instance, it can be converted to an azide (B81097) (2-azidomethyl-oxazole) via nucleophilic substitution. beilstein-journals.org This azide derivative can then undergo "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition, to link the oxazole scaffold to other molecular fragments, leading to the creation of diverse peptidomimetic libraries. beilstein-journals.org Researchers have used this approach to synthesize small-molecule peptidomimetics based on diaryloxazoles that were effective inhibitors of Porphyromonas gingivalis biofilm formation. beilstein-journals.org Additionally, amino and amido-oxazoles have shown potential as fluorescent dipeptidomimetics. beilstein-journals.org

Integration into Multistep Synthesis Protocols

The utility of this compound is most evident in its role as a versatile building block within multistep synthesis protocols. nih.govnih.gov Its reactive chloromethyl group allows it to be seamlessly integrated into complex synthetic sequences, where it serves as a reliable electrophilic partner. beilstein-journals.orgnih.gov

The compound and its analogues are described as "effective, reactive scaffolds" that can be readily elaborated at the 2-position through a variety of substitution reactions. nih.gov This includes reactions with carbon nucleophiles, such as stabilized malonate carbanions, which is a key step in a concise synthesis of the anti-inflammatory drug Oxaprozin. nih.gov

Table 3: Multistep Synthesis Involving Halomethyl Oxazoles

Starting Material Key Intermediate Reaction Sequence Final Product Class
2-(Chloromethyl)-4,5-diphenyloxazole Malonate Adduct C-alkylation with diethyl malonate followed by further steps. Oxaprozin (NSAID). nih.gov
Vinyl Azides 2-(Bromomethyl)oxazole Continuous flow: Thermolysis -> Reaction with bromoacetyl bromide -> Nucleophilic substitution with NaN₃. 2-(Azidomethyl)oxazoles. beilstein-journals.orgnih.gov

This table highlights the role of analogous halomethyl oxazoles as key intermediates in synthetic sequences.

Spectroscopic and Analytical Characterization Techniques for 2 Chloromethyl 4 Methyl 1,3 Oxazole and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, including oxazole (B20620) derivatives. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule. For complex heterocyclic structures, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often required for complete characterization. ipb.ptresearchgate.net

Proton (¹H) NMR Analysis for Proton Environment and Connectivity

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

For 2-(chloromethyl)-4-methyl-1,3-oxazole, the ¹H NMR spectrum is expected to show three distinct signals:

A singlet for the protons of the chloromethyl group (-CH₂Cl) at the C2 position.

A singlet for the protons of the methyl group (-CH₃) at the C4 position.

A singlet for the single proton on the oxazole ring at the C5 position.

The precise chemical shifts are influenced by the electronic effects of the substituents and the heterocyclic ring. ipb.pt Electron-withdrawing groups, like the chloromethyl group, tend to shift nearby proton signals to a lower field (higher ppm value). ipb.pt The electronegativity of the oxygen and nitrogen atoms in the oxazole ring also influences the chemical shifts of the ring proton. tandfonline.com The acidity of oxazole hydrogens is generally in the order C2 > C5 > C4. semanticscholar.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5 (ring proton)~7.5 - 7.7Singlet (s)1H
-CH₂Cl (chloromethyl protons)~4.6 - 4.8Singlet (s)2H
-CH₃ (methyl protons)~2.2 - 2.4Singlet (s)3H

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in the structure typically produces a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment and hybridization of the carbon atoms.

In the ¹³C NMR spectrum of this compound, five distinct signals are anticipated, corresponding to the three carbons of the oxazole ring and the two carbons of the substituents. The chemical shifts of the ring carbons (C2, C4, and C5) are characteristic of the oxazole system. cdnsciencepub.com The C2 carbon, situated between two electronegative heteroatoms (O and N), is expected to resonate at the lowest field. cdnsciencepub.commdpi.com The carbons of the chloromethyl and methyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (oxazole ring)~159 - 162
C4 (oxazole ring)~150 - 153
C5 (oxazole ring)~125 - 128
-CH₂Cl (chloromethyl carbon)~40 - 45
-CH₃ (methyl carbon)~10 - 15

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structure Assignment

For more complex derivatives or to unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net These methods reveal correlations between different nuclei, providing definitive evidence of molecular connectivity. semanticscholar.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. While not as informative for a simple molecule like this compound where no proton-proton coupling is expected, it is vital for derivatives with more complex substituents.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. ipb.pt For the target molecule, HSQC would show correlations between the H5 signal and the C5 signal, the -CH₂Cl proton signal and its corresponding carbon signal, and the -CH₃ proton signal and its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. ipb.pt For this compound, HMBC spectra would be expected to show correlations from the -CH₂Cl protons to the C2 ring carbon, and from the -CH₃ protons to the C4 and C5 ring carbons, confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. clockss.orgnih.gov

For oxazole derivatives, electron impact (EI) ionization often leads to characteristic fragmentation of both the heterocyclic ring and its substituents. The molecular ion peak provides the molecular weight, while the fragment ions offer clues about the molecule's structure. clockss.org The fragmentation of the oxazole ring can occur through various pathways, including the loss of small, stable molecules like CO or HCN. clockss.org The substituents also undergo typical fragmentation, such as the loss of a chlorine radical from the chloromethyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of a molecule and its fragments. From the exact mass, a unique elemental composition can be calculated, which serves as a powerful confirmation of the chemical formula. rsc.orgbeilstein-journals.org For this compound (C₅H₆ClNO), HRMS would be used to confirm that the experimentally measured mass matches the calculated theoretical mass, thereby validating its elemental formula.

Table 3: HRMS Data for this compound

Ion FormulaCalculated Exact Mass (m/z)Measured Exact Mass (m/z)
[C₅H₆ClNO+H]⁺132.0211(Hypothetical experimental value)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Efficiency

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. mdpi.comnih.gov Unlike hard ionization methods like EI, ESI typically produces intact molecular ions with minimal fragmentation, most commonly the protonated molecule [M+H]⁺ in positive ion mode. mdpi.commdpi.com This makes it an excellent method for unequivocally determining the molecular weight of a compound. researchgate.net For derivatives of this compound, especially those synthesized in multi-step reactions, ESI-MS is a rapid and sensitive method to confirm the mass of the target product in reaction mixtures or purified samples. beilstein-journals.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique utilized for the structural elucidation of organic molecules. In this method, a precursor ion of the analyte is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed information about the connectivity of atoms within the molecule.

For this compound, the protonated molecule [M+H]⁺ would be the primary precursor ion in positive-ion mode ESI-MS/MS. The fragmentation patterns of oxazole rings are influenced by the substituents. Generally, cleavage of the oxazole ring can occur, leading to the loss of small neutral molecules. The presence of the chloromethyl group introduces a characteristic fragmentation pathway involving the loss of a chloromethyl radical (•CH₂Cl) or hydrochloric acid (HCl).

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Putative Fragment Structure
132.02 82.04 CH₂Cl 4-methyl-1,3-oxazole-2-ylium
132.02 96.01 HCl 2-(methylene)-4-methyl-1,3-oxazolium

This table is based on general fragmentation principles of similar halogenated heterocyclic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the oxazole ring and the chloromethyl group.

The oxazole ring itself gives rise to several characteristic vibrations. The C=N stretching vibration is typically observed in the region of 1680-1620 cm⁻¹. The C=C stretching vibration of the oxazole ring is expected around 1600-1500 cm⁻¹. The C-O-C stretching vibrations of the oxazole ring usually appear in the 1350-1000 cm⁻¹ region. The presence of the C-H bonds in the methyl group and on the oxazole ring will result in stretching vibrations in the 3100-2850 cm⁻¹ range. The C-Cl stretching vibration of the chloromethyl group is expected to be in the fingerprint region, typically around 800-600 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching ~3100
Methyl C-H Stretching 2950-2850
C=N (oxazole ring) Stretching 1680-1620
C=C (oxazole ring) Stretching 1600-1500
C-O-C (oxazole ring) Stretching 1350-1000

This table is based on characteristic IR absorption frequencies for oxazole and alkyl halide compounds. rjpbcs.commasterorganicchemistry.com

Elemental Analysis (CHN/S) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis provides the empirical formula of a compound, which can be compared with the theoretical values calculated from the proposed molecular formula. For this compound (C₅H₆ClNO), the theoretical elemental composition can be calculated to verify the purity and identity of a synthesized batch. The agreement between the experimentally determined values and the theoretical values is a crucial indicator of sample purity. researchgate.netrobertson-microlit.com

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.01 5 60.05 45.64
Hydrogen H 1.01 6 6.06 4.60
Chlorine Cl 35.45 1 35.45 26.95
Nitrogen N 14.01 1 14.01 10.65
Oxygen O 16.00 1 16.00 12.16

| Total | | | | 131.57 | 100.00 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of compounds and to monitor the progress of chemical reactions.

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique for qualitative analysis. libretexts.org It is frequently used to monitor the progress of a synthesis by observing the disappearance of starting materials and the appearance of the product spot. acs.org The purity of the final product can also be preliminarily assessed by the presence of a single spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. libretexts.org For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) is a common choice for the mobile phase. alfa-chemistry.com Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the aromatic nature of the oxazole ring or by using staining reagents such as iodine vapor or potassium permanganate solution. nih.gov

Table 4: Representative TLC Systems for Oxazole Derivatives

Stationary Phase Mobile Phase (v/v) Visualization Expected Rf Range
Silica Gel 60 F₂₅₄ Hexane:Ethyl Acetate (4:1) UV (254 nm), Iodine 0.3 - 0.5

This table provides examples of common TLC conditions used for heterocyclic compounds of similar polarity.

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. wjmpr.com For the analysis of this compound, a reversed-phase HPLC method is generally suitable. sielc.com In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wjmpr.comsielc.com An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape. sielc.com Detection is commonly performed using a UV detector, as the oxazole ring possesses a chromophore that absorbs UV radiation. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis. acgpubs.org

Table 5: Typical HPLC Conditions for the Analysis of Oxazole Derivatives

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at ~254 nm

This table outlines a general-purpose reversed-phase HPLC method applicable to many aromatic heterocyclic compounds. sielc.com

Gas chromatography (GC) is a technique used to separate and analyze volatile and thermally stable compounds. libretexts.org this compound, being a relatively small molecule, is expected to have sufficient volatility for GC analysis. In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase), such as helium or nitrogen, carries the sample through the column. Separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. A non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane or phenyl-substituted stationary phase, would be appropriate. wiley-vch.de A flame ionization detector (FID) is a common choice for the detection of organic compounds, while a mass spectrometer (MS) as a detector (GC-MS) provides both retention time data and mass spectral information for definitive identification. libretexts.orgyoutube.com

Table 6: Suggested GC Conditions for the Analysis of this compound

Parameter Condition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Detector FID or MS

This table presents a general GC method suitable for the analysis of volatile halogenated heterocyclic compounds.

Computational and Theoretical Investigations of 2 Chloromethyl 4 Methyl 1,3 Oxazole Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties at the electronic level. These methods are instrumental in predicting the reactivity of heterocyclic compounds.

Density Functional Theory (DFT) has become a standard and reliable method for assessing the structural and spectral properties of organic molecules, including oxazole (B20620) derivatives. irjweb.com By employing functionals like B3LYP with basis sets such as 6-311G++(d,p), it is possible to calculate a variety of molecular properties that correlate well with experimental results. irjweb.com

DFT calculations on oxazole systems provide optimized molecular geometries, including bond lengths and angles, that are crucial for understanding the molecule's structure. irjweb.com For instance, in one study on an oxazole derivative, the calculated bond angles within the oxazole ring were found to be 114.1° (N15–C16–O12) and 107.4° (O12–C13–C14). irjweb.com

Furthermore, DFT is used to determine key electronic and reactivity parameters. researchgate.netresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular reactivity; a smaller gap suggests the molecule is more reactive and less stable. researchgate.net Other calculated parameters, such as chemical potential, global hardness, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity. irjweb.com Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. mdpi.com

For 2-(chloromethyl)-4-methyl-1,3-oxazole, the electron-withdrawing chloromethyl group at the C2 position is expected to significantly influence the electronic properties, enhancing the electrophilicity of this site for nucleophilic substitution reactions. vulcanchem.com The methyl group at C4, being electron-donating, would slightly modulate the charge distribution within the ring.

Calculated ParameterSignificance in Reactivity Prediction
HOMO EnergyIndicates the ability to donate an electron; higher energy suggests a better electron donor.
LUMO EnergyIndicates the ability to accept an electron; lower energy suggests a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE)A small gap signifies high polarizability and chemical reactivity. researchgate.net
Electronegativity (χ)Measures the power of an atom or group to attract electrons.
Chemical Hardness (η)Measures resistance to change in electron distribution; harder molecules are less reactive. researchgate.net
Electrophilicity Index (ω)Quantifies the global electrophilic nature of a molecule. irjweb.com
Dipole Moment (μ)Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. researchgate.net

The oxazole ring is an aromatic heterocycle, containing a sextet of π-electrons in a planar, five-membered ring structure. taylorandfrancis.comslideshare.net However, its aromatic character is considered weaker than that of analogous sulfur-containing heterocycles like thiazole. wikipedia.org This reduced aromaticity imparts a greater diene-like character to the oxazole ring, which is evident in its participation in Diels-Alder reactions. taylorandfrancis.comwikipedia.org

The parent oxazole is a weak base, with a pKa of 0.8 for its conjugate acid. wikipedia.org The acidity of the ring protons has been shown to decrease in the order C2 > C5 > C4. taylorandfrancis.comthepharmajournal.com In this compound, the most acidic C2 position is substituted. This leaves the proton at C5 as the most likely site for deprotonation.

Molecular Modeling and Simulation Approaches

Beyond static quantum calculations, molecular modeling and simulation provide a dynamic view of molecular behavior, which is essential for understanding conformational preferences and reaction mechanisms.

Conformational analysis is used to identify the most stable three-dimensional arrangements of a molecule. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the chloromethyl group to the C2 position of the oxazole ring.

Dihedral Angle (N3-C2-C-Cl)Conformation DescriptionExpected Relative Energy
~60°, ~180°, ~300°Staggered (Gauche, Anti)Lower (Energy Minima)
~0°, ~120°, ~240°EclipsedHigher (Energy Maxima)

Molecular modeling is a powerful tool for mapping out potential reaction pathways and calculating their associated activation energies. For this compound, a key reaction pathway to investigate is nucleophilic substitution at the chloromethyl group. The C2 position of the oxazole ring is known to be the most susceptible to nucleophilic attack, and the presence of a good leaving group (chloride) makes the side chain a prime target. thepharmajournal.com

Computational chemists can model the reaction of the molecule with a nucleophile (e.g., an amine or hydroxide). By locating the transition state structure for the substitution reaction, they can calculate the activation energy barrier. A lower activation energy suggests a faster reaction rate. This approach allows for the comparison of different potential reaction pathways, helping to predict the major product and optimize reaction conditions without extensive laboratory experimentation. Frontier molecular orbital analysis can further clarify these interactions, with the LUMO, likely centered on the oxazole ring and the chloromethyl group, indicating the site for nucleophilic attack. mdpi.com

In Silico Studies Relevant to Synthetic Design (Excluding Biological Efficacy Predictions)

In silico studies are increasingly used to guide and rationalize synthetic strategies. nih.gov By modeling proposed synthetic steps, chemists can predict the feasibility of a reaction, anticipate potential side products, and refine conditions for improved yields. nih.govresearchgate.net

For the synthesis of this compound, computational modeling could be applied to several key stages:

Ring Formation: The synthesis of the oxazole ring itself, for example, via a Robinson-Gabriel type cyclization of an α-acylaminoketone, can be modeled. slideshare.net Calculations can help determine the energetics of the cyclization and dehydration steps, providing insight into the required reaction conditions (e.g., temperature, catalysts).

Functionalization: The introduction of the chloromethyl group can also be studied. vulcanchem.com For instance, modeling the chloromethylation of a 2,4-methyloxazole precursor can help understand the regioselectivity and mechanism of the reaction, ensuring the desired isomer is formed.

By calculating the reaction energies and the energy barriers of transition states for both the desired pathway and potential side reactions, computational models provide a rational basis for synthetic route design and optimization. mdpi.com

Future Research Directions and Prospects for 2 Chloromethyl 4 Methyl 1,3 Oxazole

Development of Novel and Green Synthetic Methodologies

The future synthesis of 2-(chloromethyl)-4-methyl-1,3-oxazole is geared towards the adoption of more sustainable and efficient "green" chemistry principles. ijpsonline.com Current research often relies on traditional methods that may involve harsh conditions or hazardous reagents. Future methodologies will likely focus on minimizing waste and energy consumption.

Key areas for development include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for oxazole (B20620) synthesis. ijpsonline.comnih.gov Exploring microwave irradiation for the cyclization steps leading to the oxazole ring could offer a more energy-efficient alternative to conventional heating.

Catalytic Approaches: The development of novel catalysts, such as copper- or palladium-based systems, could enable more efficient and selective syntheses. ijpsonline.comijpsonline.com Research into recyclable heterogeneous catalysts would further enhance the environmental credentials of the synthesis process. organic-chemistry.org

One-Pot Reactions: Designing multi-component, one-pot syntheses, such as variations of the van Leusen oxazole synthesis, can streamline the production process. nih.govmdpi.comsemanticscholar.org This approach reduces the need for intermediate purification steps, thereby saving time, solvents, and resources.

Use of Greener Solvents: Investigating the use of ionic liquids or deep-eutectic solvents as reaction media can provide environmentally benign alternatives to traditional volatile organic solvents. ijpsonline.comorganic-chemistry.org

A comparative table of potential synthetic approaches is presented below.

MethodologyPotential AdvantagesResearch Focus
Microwave-Assisted SynthesisReduced reaction time, increased yields, energy efficiencyOptimization of irradiation parameters and solvent choice
Novel CatalysisHigh selectivity, mild reaction conditions, catalyst recyclabilityDevelopment of robust and reusable heterogeneous catalysts
One-Pot SynthesesProcess intensification, reduced waste, time and cost savingsDesign of new multi-component reaction cascades
Green SolventsReduced environmental impact, potential for recyclabilityScreening of ionic liquids and deep-eutectic solvents for optimal reactivity

Exploration of Expanded Reactivity Profiles and New Transformational Chemistry

The chloromethyl group at the 2-position of the oxazole ring is a key functional handle for a wide array of chemical transformations. While its reactivity as an electrophile is established, future research will aim to uncover new reaction pathways and expand its synthetic utility.

Prospective areas of investigation include:

Nucleophilic Substitution: A systematic exploration of a broader range of nucleophiles beyond simple amines, thiols, and alkoxides could yield novel derivatives. nih.gov This includes reactions with complex organic fragments, organometallic reagents, and carbanions to form new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: Investigating the potential of the chloromethyl group to participate in transition-metal-catalyzed cross-coupling reactions could open up new avenues for creating complex molecular architectures.

Radical Chemistry: Exploring the generation of a radical species at the methylene (B1212753) bridge could lead to novel addition and cyclization reactions, providing access to previously inaccessible molecular scaffolds.

Oxazole Ring Transformations: Studying the stability and potential for ring-opening or rearrangement reactions of the oxazole core under various conditions could lead to new synthetic strategies where the oxazole acts as a latent functional group. nih.gov

Integration into Advanced Organic Synthesis Strategies (e.g., Total Synthesis)

This compound serves as a valuable building block in the synthesis of more complex molecules, including natural products and pharmaceutically active compounds. The oxazole moiety is a key structural feature in numerous biologically active natural products, where it can act as a masked carboxyl group or a rigid scaffold. nih.govresearchgate.net

Future applications in total synthesis could involve:

Fragment-Based Synthesis: Employing the compound as a key fragment for convergent syntheses of complex targets like the hennoxazoles or phorboxazoles, which contain multiple oxazole rings. nih.gov

Scaffold for Library Synthesis: Using the reactive chloromethyl group as an anchor point for the parallel synthesis of compound libraries for high-throughput screening in drug discovery.

Biomimetic Synthesis: Incorporating the oxazole unit in biomimetic approaches to natural products that are biosynthesized from amino acid precursors. researchgate.net

Design and Synthesis of Advanced Materials Precursors

The unique electronic and structural properties of the oxazole ring make it an attractive component for advanced materials. Research in this area will focus on using this compound as a precursor to functional materials.

Potential research directions include:

Polymer Chemistry: The chloromethyl group can serve as an initiation or functionalization point for polymerization reactions, leading to the creation of novel oxazole-containing polymers with tailored electronic, optical, or thermal properties.

Ligand Design for Catalysis: The nitrogen and oxygen atoms of the oxazole ring can act as coordination sites for metal ions. Functionalization via the chloromethyl group allows for the synthesis of novel ligands for asymmetric catalysis or organometallic frameworks. nih.gov

Photochemical Materials: Diaryloxazoles have shown potential in scintillation technology. nih.gov Future work could investigate the photophysical properties of materials derived from this compound for applications in organic light-emitting diodes (OLEDs) or sensors.

Application in Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netmdpi.com The application of flow technology to the synthesis of this compound and its derivatives is a promising avenue for future research.

Key prospects include:

Continuous Production: Developing a continuous flow process for the synthesis of the target compound would enable safer, more efficient, and scalable production compared to batch methods. nih.gov

Automated Library Synthesis: Integrating flow reactors with automated systems for reagent addition and purification would allow for the rapid generation of libraries of oxazole derivatives for screening purposes. soci.org

Telescoped Reactions: Designing multi-step reaction sequences in a continuous flow setup without isolating intermediates can significantly shorten synthesis times and reduce waste. researchgate.net This could be applied to the synthesis and subsequent functionalization of the chloromethyl group.

Flow Chemistry ApplicationBenefitResearch Goal
Continuous SynthesisEnhanced safety, scalability, process controlDevelop a robust, high-throughput continuous process for the parent compound.
Automated DerivatizationRapid library generation, high-throughput screeningIntegrate flow synthesis with automated purification and analysis platforms.
Telescoped ReactionsReduced cycle time, minimized wasteDesign a multi-step flow sequence for synthesis and subsequent reaction.

Elucidation of Complex Reaction Mechanisms through Advanced Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones.

Future research should employ:

In-situ Spectroscopy: Utilizing techniques like in-situ NMR and FTIR spectroscopy to monitor reaction progress in real-time, identify transient intermediates, and gain insights into reaction kinetics.

Computational Chemistry: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict transition states, and explain observed regioselectivity, such as that seen in deoxygenation-chlorination reactions of oxazole N-oxides. researchgate.net

Isotopic Labeling Studies: Using isotopically labeled starting materials to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

By pursuing these future research directions, the scientific community can fully harness the synthetic potential of this compound, paving the way for new discoveries in medicine, materials science, and chemical synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(chloromethyl)-4-methyl-1,3-oxazole, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves chlorination of a hydroxymethyl precursor using agents like thionyl chloride (SOCl₂) or PCl₃. For example, describes chlorination of a hydroxymethyl intermediate with SOCl₂ at low temperatures, achieving >99% yield. Optimization includes controlling reaction temperature (0–5°C) and using anhydrous conditions to minimize hydrolysis .
  • Alternative Routes : Nucleophilic substitution on bromomethyl analogs (e.g., using KCl in polar aprotic solvents like DMF) is also viable. lists 5-(chloromethyl)-2-ethyl-1,3-oxazole, suggesting similar strategies for introducing the chloromethyl group .

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

  • Key Techniques :

  • Melting Point : Used for preliminary identification (e.g., reports m.p. 141–143°C for a related triazole compound) .
  • Spectroscopy : NMR (¹H/¹³C) to confirm structure, particularly the chloromethyl (–CH₂Cl) and oxazole protons.
  • Mass Spectrometry : Exact mass (e.g., lists 193.029 g/mol for a structural analog) .
    • Purity Metrics : HPLC with UV detection or GC-MS for volatile derivatives.

Q. What are the stability considerations for handling and storing this compound?

  • Reactivity : The chloromethyl group is prone to hydrolysis, especially in humid environments. recommends storing the compound in amber glass bottles under inert gas (N₂/Ar) .
  • Decomposition Risks : Thermal degradation above 80°C may release HCl. Stability studies under varying pH and temperature are advised.

Advanced Research Questions

Q. How do reaction mechanisms differ between chlorination agents (e.g., SOCl₂ vs. PCl₃) in synthesizing chloromethyl oxazoles?

  • Mechanistic Insights :

  • SOCl₂ : Proceeds via a two-step process: (1) formation of a chlorosulfite intermediate, (2) elimination of SO₂ and Cl⁻ attack () .
  • PCl₃ : Involves in situ generation of HCl, which may lead to side reactions (e.g., oxazole ring opening).
    • Catalytic Additives : Use of DMAP or pyridine to scavenge HCl, improving yields in SOCl₂-mediated reactions .

Q. How can researchers resolve contradictions in reported yields for similar chloromethyl heterocycles?

  • Case Study : reports 65% yield for a triazole derivative using DMSO reflux, while achieves 99% yield via low-temperature chlorination. Key factors include:

  • Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance reactivity but may degrade heat-sensitive intermediates.
  • Catalyst Efficiency : Palladium catalysts (e.g., in Suzuki couplings) improve regioselectivity and yield () .
    • Statistical Analysis : DOE (Design of Experiments) to identify critical parameters (temperature, stoichiometry).

Q. What role does the chloromethyl group play in the biological activity of oxazole derivatives?

  • Structural Relevance : The –CH₂Cl group acts as a leaving group, enabling covalent binding to biological targets (e.g., enzymes). highlights thiazole analogs with antiviral activity via similar mechanisms .
  • SAR Studies : Modifying the chloromethyl position (e.g., 4-methyl substitution) impacts lipophilicity and bioavailability. discusses methyl-substituted analogs in drug discovery .

Q. What advanced computational methods are used to predict the reactivity of this compound?

  • DFT Calculations : Modeling transition states for chlorination or nucleophilic substitution reactions.
  • Docking Studies : Predicting binding affinities to biological targets (e.g., ’s focus on benzimidazole-thiazole interactions) .

Key Recommendations for Researchers

  • Prioritize SOCl₂ for high-yield chlorination under controlled conditions .
  • Use amber glassware and inert storage to mitigate decomposition .
  • Combine experimental and computational approaches for SAR and mechanistic studies .

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2-(Chloromethyl)-4-methyl-1,3-oxazole
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.